2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
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Overview
Description
2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a complex organic compound that features a piperazine ring, a pyrimidine core, and various methoxy and methyl substituents
Preparation Methods
The synthesis of 2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the pyrimidine core and the methoxyphenyl group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and halogenating agents for substitution. .
Scientific Research Applications
2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and pyrimidine-based molecules. Compared to these, 2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. Examples of similar compounds are trazodone, naftopidil, and urapidil .
Properties
Molecular Formula |
C25H29N5O4 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H29N5O4/c1-17-16-22(27-18-8-10-19(32-2)11-9-18)28-25(26-17)30-14-12-29(13-15-30)24(31)20-6-5-7-21(33-3)23(20)34-4/h5-11,16H,12-15H2,1-4H3,(H,26,27,28) |
InChI Key |
XRJIATDCFNLBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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